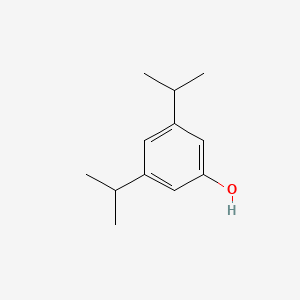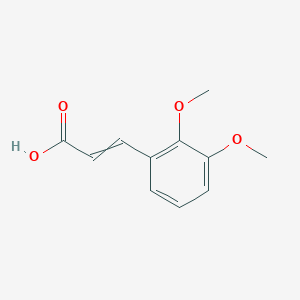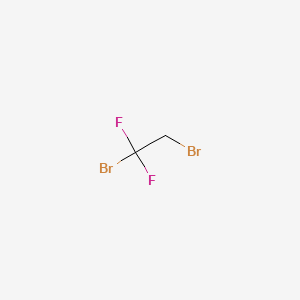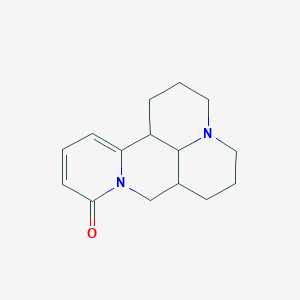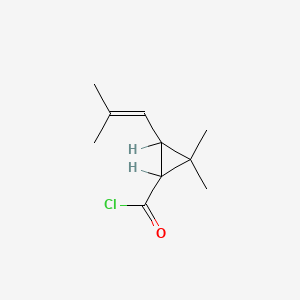
7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde
Overview
Description
7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde is a derivative of 7-(diethyl)aminocoumarin (DAC). It has been studied for its use in crystal engineering . The presence of a 7-diethylamino group enhances solubility through its conformational flexibility . It has also been used for labelling synthetic peptides for high-throughput detection .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a Schiff-base-bridged derivative of 7-(diethyl)aminocoumarin (DAC) was synthesized for a comparative crystallographic analysis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . For example, a high-resolution crystal structure of Pv NMT bound to a representative selective hybrid compound reveals a unique binding site architecture .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For instance, it was found that the absorption wavelength range of DMC coincides with the emission wavelength range of PPO .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed . For instance, it was found that 7-Diethylamino-4-methylcoumarin (DMC) displays high fluorescence, a high quantum yield in the visible region, and excellent light stability .Scientific Research Applications
Detection of Hydrazine
7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde has been utilized as a fluorescent probe for the sensitive detection of hydrazine. The probe's fluorescence intensity decreases with the addition of N2H4, enabling its use as a visual sensor for hydrazine in solutions like red wine and water (Wang et al., 2018).
Specific Sensor for Cu2+
This compound, in its oxime form, has been demonstrated to effectively detect Cu2+ ions in physiological conditions. Its selectivity for Cu2+ has been verified, showing potential for biological applications, particularly in neuroblastoma cells (García-Beltrán et al., 2014).
Phosgene Gas Detection
Another derivative, this compound oxime (DCCO), has been developed for the selective detection of toxic phosgene gas. DCCO exhibits a rapid response and a significant fluorescence enhancement in the presence of phosgene, both in solution and gas phase (Paul et al., 2020).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds, such as 1H-benzo[f]chromene-2-carbaldehydes, through a cascade reaction involving naphthoquinone-2-methides (Lukashenko et al., 2016).
Fluorescent Probes for Metal Ion Detection
It has been employed in the synthesis of fluorescent probes for selective detection of metal ions like copper (Cu2+), demonstrating high selectivity and sensitivity (Peng, 2010).
Multicomponent Chemical Synthesis
This compound is involved in multicomponent chemical synthesis processes to produce a variety of pharmacophoric-motif conjugates, which have shown promising biological activities, especially antimicrobial properties (El Azab et al., 2014).
Antibacterial Activity
Derivatives of this compound have been synthesized and evaluated for their antibacterial activities, showing significant bacteriostatic and bactericidal properties (Behrami et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular components .
Mode of Action
It’s important to note that the mode of action can vary depending on the specific targets and the cellular context .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects can vary depending on the specific targets and the cellular context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
Similar compounds have been used as fluorescent labels and biomedical inhibitors
Molecular Mechanism
It is necessary to conduct more studies to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-(diethylamino)-2-oxochromene-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDBHOAJDADPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54711-39-6 | |
| Record name | 7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54711-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B1630524.png)


![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)

